molecular formula C12H9BF3NO2 B14085658 (3-(4-(Trifluoromethyl)pyridin-2-yl)phenyl)boronic acid

(3-(4-(Trifluoromethyl)pyridin-2-yl)phenyl)boronic acid

Cat. No.: B14085658
M. Wt: 267.01 g/mol
InChI Key: OZLWBNCWIZSWGT-UHFFFAOYSA-N
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Description

(3-(4-(Trifluoromethyl)pyridin-2-yl)phenyl)boronic acid is a boronic acid derivative that features a trifluoromethyl group attached to a pyridine ring, which is further connected to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the metalation of 4-(trifluoromethyl)pyridine using a suitable organometallic reagent, followed by the reaction with a boronic acid derivative .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of reagents and catalysts, as well as reaction temperature and time, are critical factors in the industrial synthesis process .

Chemical Reactions Analysis

Types of Reactions

(3-(4-(Trifluoromethyl)pyridin-2-yl)phenyl)boronic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield trifluoromethylpyridine oxides, while substitution reactions can produce a wide range of functionalized derivatives .

Scientific Research Applications

(3-(4-(Trifluoromethyl)pyridin-2-yl)phenyl)boronic acid has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of (3-(4-(Trifluoromethyl)pyridin-2-yl)phenyl)boronic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to effectively bind to its targets. The boronic acid moiety can form reversible covalent bonds with active site residues, inhibiting enzyme activity or modulating receptor function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(3-(4-(Trifluoromethyl)pyridin-2-yl)phenyl)boronic acid is unique due to the combination of its trifluoromethyl group, pyridine ring, phenyl ring, and boronic acid moiety. This combination imparts distinctive chemical properties, such as enhanced stability, reactivity, and potential biological activity, making it a valuable compound in various research and industrial applications .

Properties

Molecular Formula

C12H9BF3NO2

Molecular Weight

267.01 g/mol

IUPAC Name

[3-[4-(trifluoromethyl)pyridin-2-yl]phenyl]boronic acid

InChI

InChI=1S/C12H9BF3NO2/c14-12(15,16)9-4-5-17-11(7-9)8-2-1-3-10(6-8)13(18)19/h1-7,18-19H

InChI Key

OZLWBNCWIZSWGT-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC(=CC=C1)C2=NC=CC(=C2)C(F)(F)F)(O)O

Origin of Product

United States

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